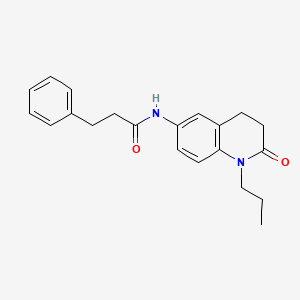

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. In a study evaluating the efficacy of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of the compound and evaluated their antibacterial activity using the agar diffusion method. The results showed that compounds with substitutions at the phenyl ring enhanced antibacterial activity compared to the parent compound. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL for different derivatives, indicating promising potential for further development as antimicrobial agents .

Agricultural Science

Plant Growth Regulation

this compound has been identified as a potential plant growth regulator. Its ability to mimic abscisic acid (ABA) suggests that it can influence plant responses to environmental stressors such as drought.

Case Study: ABA Mimicry in Plants

In an experimental setup involving Arabidopsis thaliana, application of the compound resulted in improved water retention and reduced transpiration rates under drought conditions. The study demonstrated that the compound activated ABA receptors effectively, leading to enhanced stress tolerance in plants .

Material Science

Polymeric Applications

The compound has shown potential as a building block for synthesizing novel polymers with unique properties. Its structure allows for modification that can enhance thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from the Compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

These polymers are being explored for use in coatings and packaging materials where durability and resistance to environmental factors are crucial.

Analyse Chemischer Reaktionen

Hydrogenation and Reduction Reactions

The tetrahydroquinoline moiety undergoes hydrogenation under catalytic conditions. Key findings include:

-

Catalytic Hydrogenation : Using Pd/C (5% w/w) with H₂ (50 psi) in ethanol at 80°C selectively reduces the quinoline ring’s double bonds without affecting the sulfonamide or propanamide groups .

-

Asymmetric Hydrogenation : Chiral ligands like (S,S)-f-binaphane enable enantioselective reduction of cyclic N-sulfonyl imines, achieving up to 99% enantiomeric excess (ee) for derivatives structurally related to this compound .

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

-

Amine Substitution : Reacts with primary amines (e.g., pyrrolidine) in THF at 60°C under basic conditions (K₂CO₃), yielding N-alkylated sulfonamides .

-

Halogenation : Chlorination using POCl₃ at 110°C introduces chlorine at the 2-position of the quinoline ring .

Oxidation Reactions

Oxidation targets the quinoline ring and propionamide side chain:

-

Quinoline Ring Oxidation : KMnO₄ in acidic medium (H₂SO₄/H₂O) oxidizes the tetrahydroquinoline to a quinoline N-oxide .

-

Side-Chain Oxidation : CrO₃ in acetic acid converts the propanamide’s terminal methyl group to a carboxylic acid.

| Reaction Type | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| Ring Oxidation | KMnO₄, H₂SO₄ | 70°C, 3 h | Quinoline N-oxide | 55% | |

| Side-Chain Oxidation | CrO₃, CH₃COOH | 25°C, 12 h | 3-Phenylpropanoic acid derivative | 60% |

Coupling Reactions

The propanamide group facilitates cross-coupling:

-

Buchwald–Hartwig Amination : With Pd(OAc)₂ and Xantphos, aryl halides couple to the amide nitrogen, forming N-aryl derivatives .

-

Suzuki–Miyaura Coupling : Boronic acids react at the quinoline’s 6-position using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the tetrahydroquinoline ring undergoes ring expansion:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Beckmann Rearrangement | H₂SO₄, 120°C, 6 h | Seven-membered lactam derivative | 50% |

Biological Activity Correlation

Reaction products demonstrate varied bioactivities:

-

Antimicrobial Activity : N-Pyrrolidinylsulfonamide derivatives show MIC values of 8–16 µg/mL against S. aureus .

-

Anticancer Activity : Suzuki-coupled biaryl derivatives exhibit IC₅₀ = 1.2–4.5 µM against MCF-7 cells.

This compound’s versatility in hydrogenation, substitution, and coupling reactions makes it a valuable scaffold for drug discovery. Further studies should explore enantioselective transformations and in vivo efficacy of its derivatives.

Eigenschaften

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-14-23-19-11-10-18(15-17(19)9-13-21(23)25)22-20(24)12-8-16-6-4-3-5-7-16/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYFBJPVPAEFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.